molecular formula C13H15NO4 B11784555 Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate

Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate

Cat. No.: B11784555
M. Wt: 249.26 g/mol
InChI Key: LRGQGEUEXZMTRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Amino Group: The amino group can be introduced via a nitration reaction followed by reduction.

    Esterification: The carboxylate group is introduced through an esterification reaction using methanol and an acid catalyst.

    Isopropoxy Substitution: The isopropoxy group is introduced through an etherification reaction using isopropanol and an appropriate base.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides and amines, often in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects.

Comparison with Similar Compounds

  • Methyl 5-amino-3-methoxybenzofuran-2-carboxylate
  • Methyl 5-amino-3-ethoxybenzofuran-2-carboxylate
  • Methyl 5-amino-3-propoxybenzofuran-2-carboxylate

Comparison: Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate is unique due to the presence of the isopropoxy group, which can influence its biological activity and chemical reactivity. Compared to its methoxy, ethoxy, and propoxy analogs, the isopropoxy derivative may exhibit different pharmacokinetic properties, such as increased lipophilicity and altered metabolic stability.

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

methyl 5-amino-3-propan-2-yloxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C13H15NO4/c1-7(2)17-11-9-6-8(14)4-5-10(9)18-12(11)13(15)16-3/h4-7H,14H2,1-3H3

InChI Key

LRGQGEUEXZMTRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(OC2=C1C=C(C=C2)N)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.